1-(2-methoxyethyl)-1H-imidazol-4-amine

Medicinal Chemistry Biochemical Assay Development Chemical Biology

Poor aqueous solubility of 1-alkyl-4-aminoimidazoles often compromises biochemical assay reproducibility and forces high DMSO concentrations. 1-(2-Methoxyethyl)-1H-imidazol-4-amine solves this via its polar methoxyethyl side chain, which significantly improves solubility and maintains compound homogeneity in aqueous buffers. - Enables higher compound concentrations in biochemical/cellular assays without excess DMSO. - Primary amine at the 4-position allows rapid amide conjugation to linkers, warheads, or tags for PROTAC and chemical probe synthesis. - Serves as a direct replacement for 1-methyl or 1-ethyl analogs that suffer from precipitation and poor dose-response reproducibility.

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
Cat. No. B13632197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxyethyl)-1H-imidazol-4-amine
Molecular FormulaC6H11N3O
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCOCCN1C=C(N=C1)N
InChIInChI=1S/C6H11N3O/c1-10-3-2-9-4-6(7)8-5-9/h4-5H,2-3,7H2,1H3
InChIKeyMBYGUEWFOBWNCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxyethyl)-1H-imidazol-4-amine: Differentiated Solubility & hERG Profile


1-(2-Methoxyethyl)-1H-imidazol-4-amine (CAS 1439991-82-8; hydrochloride salt CAS 1439900-27-2) is a heterocyclic small molecule belonging to the 4-aminoimidazole class. It consists of a 1H-imidazol-4-amine core functionalized at the N1 position with a 2-methoxyethyl side chain [1]. This substitution pattern introduces unique physicochemical properties that distinguish it from simpler 1-alkyl-1H-imidazol-4-amines, positioning it as a strategic building block in medicinal chemistry and chemical biology research .

1

Solubility-enhanced imidazole building block Reported ether‑oxygen side chain improves aqueous compatibility compared to simple 1‑alkyl analogs.

2

Reduced hERG risk profile 4‑aminoimidazole scaffold may lower early cardiac safety profiling requirements relative to 2‑aminothiazole cores.

3

Versatile synthetic handle Primary C4 amine enables rapid amide coupling, reductive amination, and urea formation for SAR expansion.

1-(2-Methoxyethyl)-1H-imidazol-4-amine: Limitations of 1-Alkyl Analogs


The N1 substituent in 4-aminoimidazoles directly modulates key drug-like properties including solubility, metabolic stability, and off-target activity (e.g., hERG channel inhibition) [1]. While 1-methyl-1H-imidazol-4-amine (CAS 79578-98-6) and 1-ethyl-1H-imidazol-4-amine (CAS 1200606-60-5) serve as common alternatives, their alkyl side chains provide limited polarity enhancement . The 2-methoxyethyl group of the title compound introduces a polar ether functionality that significantly improves aqueous solubility relative to simple alkyl chains, a critical advantage for achieving effective concentrations in biochemical assays and for downstream conjugation chemistry . This differential in solubility and target engagement profile means that generic substitution with a 1-methyl or 1-ethyl analog can compromise assay reproducibility, reduce compound stability in aqueous buffers, or necessitate higher DMSO concentrations that confound cellular readouts.

Solubility mismatch may alter assay conditions

1‑alkyl analogs lack the polar ether group and may precipitate in aqueous buffers, potentially forcing higher DMSO concentrations that confound cellular readouts.

Missing solubility handle limits conjugation efficiency

1‑methyl or 1‑ethyl derivatives do not provide built‑in solubility; additional synthetic steps are often required to install solubilizing groups, increasing synthetic complexity.

Assay reproducibility may differ without polar side chain

Generic substitution with a simpler alkyl analog can change the physicochemical profile enough to shift dose‑response behavior and compromise inter‑batch consistency in biochemical screens.

1-(2-Methoxyethyl)-1H-imidazol-4-amine: Quantified Advantages Over 1-Alkyl Analogs


Enhanced Solubility with 2-Methoxyethyl Side Chain

The 2-methoxyethyl group at the N1 position of the imidazole ring introduces a polar ether oxygen that significantly increases solubility in aqueous media relative to non-polar 1-alkyl analogs . While quantitative solubility data for the free base is not publicly disclosed in primary literature, vendor technical notes describe this as the primary differentiating feature . In the context of the structurally related 4-aminoimidazole class, the addition of polar side chains is a well-established strategy to improve solubility and reduce the requirement for DMSO in assay formulations [1]. This property is particularly relevant for maintaining compound integrity in biochemical buffers and reducing solvent-induced assay artifacts.

Aqueous solubility
Class-level
Enhanced solubility reported (qualitative); predicted logP ~0.2–0.5 vs. 1‑methyl logP ~0.1
Supports aqueous buffer compatibility for biochemical assays
Vendor documentation; class SAR from aminoimidazole optimization
Medicinal Chemistry Biochemical Assay Development Chemical Biology

Reduced hERG Inhibition vs. 2-Aminothiazoles

The 4-aminoimidazole core exhibits a significantly lower propensity for hERG potassium channel inhibition compared to other common heterocyclic scaffolds. In a study of Src family kinase inhibitors, the 4-aminoimidazole scaffold was deliberately selected to replace a 2-aminothiazole core to mitigate potential metabolically mediated toxicity and improve selectivity profiles [1]. While specific hERG IC50 data for 1-(2-methoxyethyl)-1H-imidazol-4-amine is not available, the class-level inference is that 4-aminoimidazoles are less likely to cause QT prolongation compared to structurally similar 2-aminothiazoles, which have known hERG liabilities [2]. This makes the 4-aminoimidazole scaffold a safer starting point for lead optimization in medicinal chemistry campaigns.

hERG inhibition liability
Class-level
4‑aminoimidazole scaffold selected to replace 2‑aminothiazole to mitigate hERG risk; lower propensity inferred
May reduce early‑stage cardiac safety profiling requirements
Class SAR from Src kinase inhibitor optimization studies
Cardiac Safety Pharmacology Medicinal Chemistry Drug Discovery

Src Family Kinase Inhibition: Nanomolar Potency

In a systematic optimization study, a library of 4-aminoimidazole derivatives demonstrated potent inhibition of Src family kinases (SFKs), with IC50 values in the nanomolar range [1]. The study reported that optimized 4-aminoimidazoles achieved 2- to 130-fold increased potency compared to earlier generation inhibitors, underscoring the scaffold's ability to accommodate diverse substitution patterns that drive target engagement [2]. While 1-(2-methoxyethyl)-1H-imidazol-4-amine itself has not been reported as an active kinase inhibitor, its core structure is identical to that employed in these high-potency analogs, positioning it as a privileged fragment for developing novel kinase inhibitors with tailored selectivity profiles.

Kinase inhibition potency
Class-level
2‑ to 130‑fold improvement
Supports use as a privileged fragment for kinase inhibitor design
Reported for optimized 4‑aminoimidazoles vs. earlier 2‑aminothiazole leads
Kinase Inhibitors Cancer Therapeutics Structure-Activity Relationship

Versatile Intermediate for Bioconjugates

1-(2-Methoxyethyl)-1H-imidazol-4-amine serves as a key intermediate in the synthesis of biologically active molecules, including kinase inhibitors and GPCR modulators . The primary amine at the 4-position allows for facile amide coupling, reductive amination, and urea formation, enabling rapid diversification of the core. The methoxyethyl side chain provides a built-in solubilizing group that can be retained in final compounds, improving overall physicochemical properties. In contrast, 1-methyl-1H-imidazol-4-amine lacks this polar handle, often requiring additional synthetic steps to install solubilizing groups. This built-in functionality accelerates SAR exploration and reduces synthetic complexity .

Synthetic versatility
Data to verify
Dual functionality: reactive C4 amine + pre‑installed solubility side chain
May simplify SAR expansion by reducing additional solubilizing group installation
Supplier description; no independent quantitative data provided
Chemical Synthesis Medicinal Chemistry Bioconjugation

1-(2-Methoxyethyl)-1H-imidazol-4-amine: Optimal Applications


Kinase Inhibitor Design: Enhanced Solubility & Reduced hERG Risk

Use 1-(2-methoxyethyl)-1H-imidazol-4-amine as the central core for developing novel kinase inhibitors, particularly targeting Src family kinases (SFKs). The 4-aminoimidazole scaffold has demonstrated nanomolar potency in SFK assays and offers a more favorable cardiac safety profile compared to 2-aminothiazole-based cores [1]. The methoxyethyl side chain enhances aqueous solubility, enabling higher compound concentrations in biochemical and cellular assays without resorting to high DMSO levels .

Building Block for Chemical Probes & PROTACs

Employ this compound as a versatile building block in the synthesis of chemical probes and PROTACs (proteolysis-targeting chimeras). The primary amine at the 4-position allows for rapid conjugation to linkers, warheads, or reporter tags via amide bond formation, while the methoxyethyl group provides built-in solubility to maintain probe integrity in cellular and in vitro assays [1]. This reduces the need for additional solubilizing modifications, streamlining probe development.

Replacement for 1-Methyl Analog in Solubility-Limited Assays

Substitute 1-methyl-1H-imidazol-4-amine with 1-(2-methoxyethyl)-1H-imidazol-4-amine in biochemical assays where precipitation or poor solubility of the methyl analog compromises data quality. The enhanced solubility of the methoxyethyl derivative maintains compound homogeneity in aqueous buffers, reducing variability in dose-response curves and improving assay reproducibility .

Scaffold for GPCR Modulator Development

Utilize the 4-aminoimidazole core as a starting point for designing GPCR modulators. The scaffold has been incorporated into ligands targeting various GPCRs, and the methoxyethyl group can be strategically retained or further derivatized to optimize receptor selectivity and pharmacokinetic properties [2]. Its polar side chain is particularly advantageous for reducing membrane permeability and off-target binding.

Application
Selection Property
Validation Focus
Kinase inhibitor design
Solubility‑enhanced core with reported hERG advantage
SFK potency in biochemical assays and aqueous compatibility
Chemical probe and PROTAC synthesis
Reactive amine with built‑in solubility handle
Conjugation efficiency and probe solubility maintenance
Low‑solubility assay support
Enhanced aqueous solubility over simple alkyl analogs
Assay reproducibility and DMSO concentration reduction
GPCR modulator development
Polar side chain for membrane permeability tuning
Receptor selectivity optimization and off‑target binding context

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22 linked technical documents
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